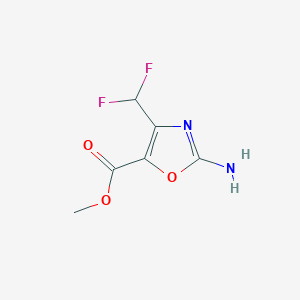![molecular formula C16H10Cl2N4O B2910515 3,6-dichloro-N-[4-(pyrimidin-5-yl)phenyl]pyridine-2-carboxamide CAS No. 1356637-29-0](/img/structure/B2910515.png)
3,6-dichloro-N-[4-(pyrimidin-5-yl)phenyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dichloro-N-[4-(pyrimidin-5-yl)phenyl]pyridine-2-carboxamide is a complex organic compound characterized by its pyridine and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dichloro-N-[4-(pyrimidin-5-yl)phenyl]pyridine-2-carboxamide typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of the pyrimidine and phenyl groups. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of pyridine derivatives with chlorinating agents to introduce chlorine atoms at the 3 and 6 positions.
Cyclization Reactions: Cyclization reactions are employed to form the pyrimidine ring, often using reagents like ethoxymethylenemalonic ester.
Amination Reactions:
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Dichloro-N-[4-(pyrimidin-5-yl)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation Reactions: Oxidation can occur at the pyridine ring, leading to the formation of pyridine-N-oxide derivatives.
Reduction Reactions: Reduction reactions can reduce the chlorine atoms, resulting in the formation of dichloro derivatives.
Substitution Reactions: Substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Pyridine-N-oxide Derivatives: Resulting from oxidation reactions.
Dichloro Derivatives: Resulting from reduction reactions.
Functionalized Derivatives: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand cellular processes and molecular interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism by which 3,6-dichloro-N-[4-(pyrimidin-5-yl)phenyl]pyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to downstream effects in biological systems.
Comparación Con Compuestos Similares
3,6-Dichloropyridine-2-carboxamide: Similar structure but lacks the pyrimidin-5-ylphenyl group.
N-[4-(Pyrimidin-5-yl)phenyl]pyridine-2-carboxamide: Similar structure but without chlorine atoms at the 3 and 6 positions.
Uniqueness: 3,6-Dichloro-N-[4-(pyrimidin-5-yl)phenyl]pyridine-2-carboxamide is unique due to the presence of both chlorine atoms and the pyrimidin-5-ylphenyl group, which can influence its reactivity and biological activity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development may uncover new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
3,6-dichloro-N-(4-pyrimidin-5-ylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N4O/c17-13-5-6-14(18)22-15(13)16(23)21-12-3-1-10(2-4-12)11-7-19-9-20-8-11/h1-9H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDKGNVPGIGDHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-cyclohexylethanediamide](/img/structure/B2910432.png)
![1'-[(5-ethylthiophen-2-yl)sulfonyl]-4-(1,3-thiazol-2-yloxy)-1,4'-bipiperidine](/img/structure/B2910433.png)
![5-[(Phenylamino)methyl]furan-2-carboxylic acid](/img/structure/B2910437.png)



![N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2910441.png)



![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2910449.png)

![N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]prop-2-enamide](/img/structure/B2910453.png)
![8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2910455.png)
